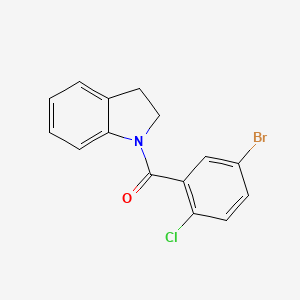![molecular formula C17H28N2O B5719909 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine is a chemical compound that has been extensively studied for its potential scientific applications. This compound is also known as 'IMPEP' and belongs to the class of piperazine derivatives. The chemical structure of IMPEP consists of a piperazine ring, an isopropyl group, a methyl group, and a phenoxyethyl group. The synthesis of IMPEP is carried out using a specific method, which will be discussed in the following section.
作用機序
The exact mechanism of action of IMPEP is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a partial antagonist at the dopamine D4 receptor. This results in a complex pharmacological profile that may be beneficial for the treatment of certain disorders.
Biochemical and physiological effects:
IMPEP has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, cognition, and behavior. IMPEP has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using IMPEP in lab experiments is its high affinity and selectivity towards certain receptors. This makes it a valuable tool for studying the pharmacology of these receptors and developing new drugs. However, one of the limitations of using IMPEP is its complex pharmacological profile, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on IMPEP. One area of research is the development of new drugs based on the structure of IMPEP. Another area of research is the study of the pharmacology of IMPEP and its effects on various neurotransmitter systems. Additionally, further research is needed to understand the mechanism of action of IMPEP and its potential therapeutic applications.
合成法
IMPEP can be synthesized using a multistep process. The starting material for the synthesis is 4-isopropyl-3-methylphenol, which is reacted with ethylene oxide to form 2-(4-isopropyl-3-methylphenoxy)ethanol. This intermediate is then reacted with piperazine and paraformaldehyde to produce IMPEP. The final product is purified using column chromatography and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
IMPEP has been studied extensively for its potential applications in various scientific fields. One of the main areas of research is its use as a ligand in the development of new drugs. IMPEP has been shown to exhibit high affinity and selectivity towards certain receptors, such as the serotonin 5-HT1A receptor and the dopamine D4 receptor. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders, such as depression and schizophrenia.
特性
IUPAC Name |
1-methyl-4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-14(2)17-6-5-16(13-15(17)3)20-12-11-19-9-7-18(4)8-10-19/h5-6,13-14H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYDAKJKKVPWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCN(CC2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7008870 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)

![1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)

![3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)
![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
